molecular formula C24H20ClNO5S B2449040 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-32-4

3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2449040
CAS RN: 866810-32-4
M. Wt: 469.94
InChI Key: TYDAPMFDLMMSPJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one, also known as CMQM, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. CMQM is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one involves its ability to inhibit various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to induce apoptosis and inhibit cell proliferation through the downregulation of various oncogenes. In animal models of inflammation, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. Additionally, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one in lab experiments is its ability to inhibit HDACs, which are important targets in cancer research. Additionally, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in studying various diseases. However, one limitation of using 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one research. One direction could be to study its potential use in combination with other drugs or therapies for cancer treatment. Another direction could be to investigate its potential use in treating other inflammatory diseases such as asthma or inflammatory bowel disease. Additionally, further research could be done to improve the solubility of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one and investigate its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one involves the reaction of 3-methoxybenzaldehyde with 4-chlorobenzene sulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 6-methoxy-2-nitroquinoline in the presence of a reducing agent to form 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one. The purity of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one can be improved by recrystallization or column chromatography.

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorders, 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-18-5-3-4-16(12-18)14-26-15-23(32(28,29)20-9-6-17(25)7-10-20)24(27)21-13-19(31-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDAPMFDLMMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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